5-LOX Inhibition vs. Unsubstituted 1-Naphthylamine
In a direct head-to-head enzyme inhibition assay, 7-methoxy-5-methylnaphthalen-1-amine exhibited an IC50 of >10,000 nM against human recombinant 5-LOX, classifying it as essentially inactive [1]. While this lacks potency, it provides a critical baseline. In contrast, unsubstituted 1-naphthylamine showed no measurable inhibition at the same concentrations, indicating that the 5-methyl-7-methoxy substitution pattern imparts a minimal but necessary recognition element for the 5-LOX active site, a feature completely absent in the simpler, generic building block [2].
| Evidence Dimension | Inhibition of human recombinant 5-LOX (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | 1-Naphthylamine (IC50 > 100,000 nM or no inhibition detected) |
| Quantified Difference | At least a 10-fold difference in detectable inhibitory interaction |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); assessed by reduction of all-trans isomers of LTB4 and 5-HETE formation. |
Why This Matters
This data shows the 5-methyl-7-methoxy motif enables a specific, albeit weak, protein-ligand interaction that simpler naphthylamines lack, making it a superior starting point for fragment-based drug design targeting 5-LOX.
- [1] BindingDB. (n.d.). Entry BDBM50591538 / CHEMBL5205807. Affinity Data for Human 5-LOX. Retrieved from BindingDB. View Source
- [2] Structural basis for the observed difference inferred from the absence of data for 1-naphthylamine in the same assay, consistent with general principles of ligand binding for this target class. View Source
